N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
The compound contains a tolyl group, which is a functional group related to toluene . They are considered nonpolar and hydrophobic groups . The compound also contains a tetrazol group and a sulfonamide group, both of which are common in various chemical compounds.
Synthesis Analysis
While specific synthesis methods for this compound are not available, tolyl groups are often included in compounds through Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tolyl group, for example, can generate three possible structural isomers .Chemical Reactions Analysis
Tolyl groups are known to participate in various chemical reactions. For instance, tolyl sulfonates are excellent leaving groups in nucleophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, tolyl groups are nonpolar and hydrophobic .Scientific Research Applications
Computational and Biological Studies on Related Sulfonamides
Research involving sulfonamides with similar structural features has shown a diverse range of applications. For instance, a study focused on the computational quantum chemical and biological aspects of Uracil-5-Tertiary Sulfonamides, showcasing their potential in drug design and pharmacokinetic profiling (Gaurav & Krishna, 2021). This suggests that N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide could be subject to similar computational and biological evaluations to understand its pharmacokinetic properties and therapeutic potential.
Enzyme Inhibition and Antimicrobial Activity
Several studies have synthesized sulfonamide derivatives to evaluate their enzyme inhibitory and antimicrobial activities. For example, new sulfonamides exhibiting significant inhibitory activity against α-glucosidase and acetylcholinesterase enzymes were synthesized, indicating the potential therapeutic applications of these compounds in managing diseases related to enzyme malfunction (Abbasi et al., 2019). This highlights the possibility that compounds like this compound could be explored for their enzyme inhibitory effects, contributing to the development of new therapeutic agents.
Potential in Drug Design and Therapeutic Applications
The structural components of sulfonamides, including benzodioxane and tetrazole groups, have been linked to various pharmacological activities. Research has demonstrated the synthesis of sulfonamides as valuable antibacterial agents (Abbasi et al., 2016), suggesting that compounds with similar structures could serve as potent candidates in antibiotic development. Additionally, the potential for targeting specific enzymes or receptor sites makes these compounds interesting for further pharmacological evaluation.
Future Directions
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-12-2-4-13(5-3-12)22-17(19-20-21-22)11-18-27(23,24)14-6-7-15-16(10-14)26-9-8-25-15/h2-7,10,18H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIXSHPIYJNVFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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